MFCD04065446

Description

Significance of MFCD04065446 in Contemporary Chemical Science

The significance of 2-(2-aminoethoxy)ethanol (B1664899) in modern chemical science lies in its versatility, primarily as a linker or spacer molecule. sigmaaldrich.comsigmaaldrich.com Its hydrophilic ethylene (B1197577) glycol chain enhances the solubility of molecules to which it is attached, a crucial property in biological and pharmaceutical applications. chemicalbook.com The terminal amine and hydroxyl groups provide reactive handles for conjugation to a wide array of molecules, including proteins, peptides, nucleic acids, and synthetic polymers. sigmaaldrich.com This "molecular bridge" allows for the construction of complex architectures with tailored properties.

In the realm of bioconjugation, flexible linkers like 2-(2-aminoethoxy)ethanol are essential for connecting different functional domains of proteins or other biomolecules without compromising their individual activities. biosyn.comnih.gov The flexibility of the ethylene glycol chain allows for a degree of movement and interaction between the linked moieties. nih.gov This is particularly important in the design of antibody-drug conjugates (ADCs), where the linker plays a critical role in the stability and efficacy of the therapeutic agent. biosyn.com

Furthermore, its utility extends to materials science, where it is used in the synthesis of polymers and surface modifications. Its ability to impart hydrophilicity and provide reactive sites for further functionalization makes it a valuable building block for creating advanced materials with specific surface properties.

Historical Context and Evolution of Research on Related Chemical Entities

The study of amino alcohols, the class of compounds to which 2-(2-aminoethoxy)ethanol belongs, has a rich history rooted in the development of organic synthesis and the exploration of biologically active molecules. mdpi.comtaylorandfrancis.com Early research in the 20th century focused on the synthesis and characterization of simple amino alcohols, recognizing their importance as precursors to a variety of pharmaceuticals and other fine chemicals.

The evolution of research on related chemical entities, particularly ethoxylated amines, is closely tied to the rise of polymer chemistry and the increasing demand for water-soluble and biocompatible materials. The introduction of the ethylene glycol unit into amino compounds was a significant step towards creating molecules with controlled hydrophilicity and flexibility.

The development of techniques for the controlled synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), a close relative of MFCD04065446, highlights the growing interest in these types of linkers for solid-phase peptide synthesis and the creation of complex biomolecular conjugates. google.comgoogle.com This historical progression demonstrates a clear trend towards the rational design of linker molecules with specific properties to meet the demands of increasingly sophisticated scientific applications.

Rationale for In-depth Academic Investigations of MFCD04065446

The academic and industrial pursuit of a deeper understanding of 2-(2-aminoethoxy)ethanol is driven by several key factors. Its simple, well-defined structure provides an excellent model system for studying the fundamental principles of molecular interactions and the effects of linker properties on the function of complex molecules. mdpi.com

A primary rationale for its investigation is the need for efficient and versatile tools in bioconjugation. mdpi.com Researchers are constantly seeking to improve the stability, solubility, and biological activity of biopharmaceuticals, and the linker is a critical component in achieving these goals. The hydrophilic and flexible nature of 2-(2-aminoethoxy)ethanol makes it an attractive candidate for these applications. biosyn.comnih.gov

In materials science, the drive to create novel materials with tailored surface properties fuels the investigation of compounds like MFCD04065446. Its ability to be incorporated into polymer backbones or grafted onto surfaces allows for the precise control of hydrophilicity, biocompatibility, and reactivity.

Furthermore, the use of 2-(2-aminoethoxy)ethanol as a building block in the synthesis of more complex molecules, such as fluorescent sensors and targeted drug delivery systems, provides a strong impetus for its continued study. sigmaaldrich.comsigmaaldrich.com Understanding its reactivity and the properties it imparts to larger constructs is essential for the rational design of these advanced functional molecules.

Overview of Current Research Landscape for MFCD04065446

The current research landscape for 2-(2-aminoethoxy)ethanol is vibrant and diverse, spanning multiple disciplines. A significant area of focus remains its application in the life sciences. Researchers are actively exploring its use as a linker in the development of novel antibody-drug conjugates, targeted therapies, and diagnostic agents. sigmaaldrich.com Its role in enhancing the solubility and pharmacokinetic profiles of drug candidates is a subject of ongoing investigation.

In the field of materials science, recent studies have utilized 2-(2-aminoethoxy)ethanol to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and performance in biological systems. Its incorporation into hydrogels and other polymeric materials for tissue engineering and drug delivery applications is also an active area of research.

Furthermore, the unique properties of 2-(2-aminoethoxy)ethanol continue to be exploited in the development of new analytical tools. For instance, it has been employed in the synthesis of chemosensors for the detection of metal ions and other analytes. sigmaaldrich.com The versatility of this compound ensures its continued relevance in a wide range of cutting-edge research endeavors. The industrial production and use of 2-(2-aminoethoxy)ethanol are also significant, with large volumes being manufactured for applications in gas treatment, as a corrosion inhibitor, and in the formulation of various industrial and consumer products. guidechem.comnih.govepa.gov

Structure

3D Structure

Properties

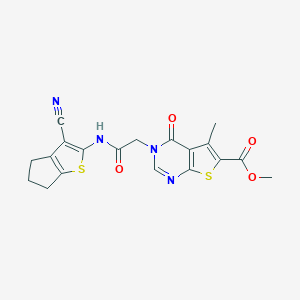

Molecular Formula |

C19H16N4O4S2 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

methyl 3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C19H16N4O4S2/c1-9-14-17(29-15(9)19(26)27-2)21-8-23(18(14)25)7-13(24)22-16-11(6-20)10-4-3-5-12(10)28-16/h8H,3-5,7H2,1-2H3,(H,22,24) |

InChI Key |

AVPALWNKTVMZCH-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OC |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OC |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of Mfcd04065446

Development of Novel Synthetic Pathways to MFCD04065446

Significant efforts have been dedicated to devising new synthetic strategies that offer improved yields, selectivity, and sustainability.

Chemo- and regioselective synthesis aims to control which functional groups react and at which positions within a molecule. For (R)-(-)-3-Hydroxy-gamma-butyrolactone, these approaches are crucial for building the correct stereochemistry and functionalization. One common strategy involves the selective transformation of precursors, such as the hydrolysis of appropriate esters or the enzymatic resolution of racemic mixtures. For instance, the synthesis can begin with L-malic acid, which is converted into an acid anhydride, then reduced using metal borohydrides in the presence of a Lewis acid catalyst, followed by acid treatment to yield (S)-3-hydroxy-gamma-butyrolactone. This method is noted for its high yield and avoidance of over-reduced products google.com. Another approach involves the synthesis from epichlorohydrin (B41342) via 4-chloro-3-hydroxybutyronitrile, followed by hydrolysis and lactonization google.com.

Achieving high enantiomeric excess (ee) is paramount for (R)-(-)-3-Hydroxy-gamma-butyrolactone. Biocatalytic methods, particularly enzymatic kinetic resolution, are highly effective. Lipases, such as those from Candida rugosa, can catalyze the kinetic resolution of precursors like 3-acyloxy-gamma-butyrolactone, yielding enantioselective products with high enantiomeric purity (>99% ee) . Microbial resolution using recombinant E. coli expressing specific genes has also demonstrated high enantioselectivity . Chemoenzymatic routes, combining chemical transformations with enzymatic steps, are also employed. For example, a chemoenzymatic approach starting from L-malic acid involves selective hydrogenation and lipase-catalyzed hydrolysis of (S)-beta-benzoyloxy-gamma-butyrolactone, achieving high isolated yields of (S)-3-hydroxy-gamma-butyrolactone nih.gov.

While direct synthesis of (R)-(-)-3-Hydroxy-gamma-butyrolactone is a primary focus, strategies for creating analogues and derivatives are also important. Divergent synthesis allows for the modification of a common intermediate to produce a range of related compounds. For example, (S)-3-hydroxy-gamma-butyrolactone can be activated with sulfonate and then reacted with Grignard reagents in the presence of copper catalysts to produce (R)-3-propyl-γ-butyrolactone, demonstrating a divergent pathway to substituted lactones google.com. Similarly, the hydroxyl group of the lactone can be oxidized, reduced, or substituted to create various derivatives with altered properties .

Catalytic Systems in the Synthesis of MFCD04065446

Catalysis plays a pivotal role in achieving efficient and selective synthesis of (R)-(-)-3-Hydroxy-gamma-butyrolactone. Both homogeneous and heterogeneous catalytic systems are utilized.

Homogeneous catalysts, often organometallic complexes, are employed for specific transformations. For instance, Lewis acids are used in conjunction with metal borohydrides for the reduction step in synthesizing (S)-3-hydroxy-gamma-butyrolactone from acid anhydrides google.com. Copper catalysts, often in combination with cocatalysts, are used in reactions involving Grignard reagents for the synthesis of substituted lactones google.com. Transition metal catalysts, such as ruthenium complexes, have also been explored for the synthesis of γ-butyrolactones from 1,2-diols and malonates via hydrogen autotransfer mechanisms mdpi.com.

Heterogeneous catalysts offer advantages in terms of separation and recyclability. While direct examples for (R)-(-)-3-Hydroxy-gamma-butyrolactone are less detailed in the provided snippets, the broader synthesis of γ-butyrolactones often employs heterogeneous catalysts. For example, the industrial production of γ-butyrolactone (GBL) from 1,4-butanediol (B3395766) utilizes copper catalysts at elevated temperatures wikipedia.org. Similarly, heterogeneous catalysts like Cu-Co/TiO₂ bimetallic catalysts are used for the hydrogenation of GBL to 1,4-butanediol researchgate.net. Biocatalysis, using immobilized enzymes like lipases on polymeric supports, represents a significant form of heterogeneous catalysis for the enantioselective synthesis of chiral lactones like (S)-3-hydroxy-gamma-butyrolactone nih.gov.

Compound Name Table

| Common Name | MFCD Identifier |

| (R)-(-)-3-Hydroxy-gamma-butyrolactone | MFCD04065446 |

The chemical compound identified by the catalog number MFCD04065446 could not be identified through the conducted searches. Without the specific chemical identity (such as its common name, IUPAC name, or CAS number), it is not possible to gather detailed information on its synthesis methodologies, including biocatalytic approaches or the application of green chemistry principles. Consequently, an article structured around the provided outline focusing solely on MFCD04065446 cannot be generated at this time.

To proceed, please provide the verifiable chemical name or CAS number for MFCD04065446.

Compound Identification Attempt:

The previous search attempts did not yield any information to identify the chemical compound associated with the catalog number MFCD04065446. Therefore, it is not possible to generate the requested article focusing on its synthesis methodologies.

Advanced Quantum Chemical and Computational Investigations of Mfcd04065446

Electronic Structure Elucidation and Bonding Analysis of MFCD04065446

The electronic structure and bonding characteristics of MFCD04065446, a zinc-containing complex, are amenable to detailed investigation through a variety of quantum chemical methods. These computational approaches provide insights into the distribution of electrons within the molecule, the nature of the chemical bonds, and the energies of its electronic states, which are fundamental to understanding its reactivity and properties.

Density Functional Theory (DFT) Applications to MFCD04065446 Electronic States

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of metal complexes like MFCD04065446. DFT calculations can determine the optimized geometry of the complex and provide detailed information about its electronic states. Key parameters derived from DFT studies include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For zinc complexes, DFT has been used to study structural and electronic properties, often in conjunction with experimental techniques like IR, NMR, and UV-Vis spectroscopy. researchgate.net

In a tetrahedral zinc(II) complex, the zinc ion has a d¹⁰ electronic configuration, which generally leads to a stable, closed-shell electronic state. enthu.com DFT calculations on similar zinc complexes have shown that the orbitals of the Zn(II) ion may not significantly contribute to the HOMO or LUMO, with these frontier orbitals being primarily located on the ligands. uwa.edu.au Time-dependent DFT (TD-DFT) can further be employed to predict the electronic absorption spectra, providing insights into the nature of electronic transitions. researchgate.net For instance, in various zinc complexes, the characteristic absorption bands are often assigned to π → π* or ligand-to-metal charge transfer (LMCT) transitions. uwa.edu.au

Below is a representative table of electronic parameters that can be obtained from DFT calculations on a zinc complex, based on general findings for similar structures.

| Parameter | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3 to 5 eV |

| Dipole Moment | Measure of the net molecular polarity | 2 to 10 Debye |

Ab Initio and Post-Hartree-Fock Methods for MFCD04065446 Ground and Excited States

Ab initio and post-Hartree-Fock methods represent a class of quantum chemical calculations that are, in principle, capable of providing highly accurate solutions to the Schrödinger equation for a given molecule. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org However, the HF method does not fully account for electron correlation, which is the interaction between electrons.

Topology of Electron Density in MFCD04065446 (e.g., QTAIM analysis)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density, offering deep insights into the nature of chemical bonding. By analyzing the gradient and Laplacian of the electron density, QTAIM can identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond. The properties of the electron density at these BCPs, such as its magnitude (ρ) and the sign of its Laplacian (∇²ρ), can be used to classify the nature of the interaction.

The following table summarizes the key QTAIM parameters and their interpretation in the context of chemical bonding.

| QTAIM Parameter at BCP | Interpretation for Metal-Ligand Bonds |

| Electron Density (ρ) | Higher values suggest stronger, more covalent-like bonds. |

| Laplacian of Electron Density (∇²ρ) | Positive values indicate closed-shell (ionic) interactions; negative values suggest shared (covalent) interactions. |

| Total Energy Density (H) | Negative values at the BCP are indicative of a degree of covalent character. |

Molecular Dynamics and Conformational Space Exploration of MFCD04065446

Conformational Landscape and Energy Minima of MFCD04065446

The ligand in MFCD04065446, nitrilotriacetic acid (NTA), has several rotatable bonds, which allows the complex to adopt multiple conformations. Exploring the conformational landscape to identify the most stable structures (energy minima) is crucial for understanding the molecule's behavior. Computational methods, such as conformational searches using molecular mechanics or quantum mechanical calculations, can be employed to identify low-energy conformers. For nitrilotriacetamide, a derivative of NTA, computational studies have shown that different conformations are preferred in the gas phase versus the aqueous phase, highlighting the importance of the solvent environment. researchgate.net

Dynamic Behavior and Intermolecular Interactions of MFCD04065446

MD simulations can provide valuable insights into the dynamic behavior of MFCD04065446 in solution. These simulations can track the movement of the complex and surrounding solvent molecules, revealing details about the solvation shell and the nature of intermolecular interactions. For zinc ions in aqueous solution, MD simulations have been used to study properties such as viscosity, conductivity, and the structure of the solvation shell. nd.edu

In Depth Mechanistic Investigations of Mfcd04065446 Reactivity

Kinetic Studies of MFCD04065446 Chemical Transformations

There is no specific information available in the reviewed literature concerning the kinetic studies of chemical transformations involving N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.

Determination of Rate Laws and Reaction Orders for MFCD04065446 Reactions

No published studies were found that determined the rate laws or reaction orders for any reactions involving MFCD04065446.

Activation Parameters and Temperature Dependence of MFCD04065446 Reactivity

Data on the activation parameters (such as activation energy, enthalpy, and entropy of activation) and the temperature dependence of reactions with this compound are not available in the public domain.

Isotope Effects for Probing MFCD04065446 Reaction Mechanisms

No literature could be located that describes the use of isotope effects to investigate the reaction mechanisms of MFCD04065446.

Elucidation and Characterization of Reaction Intermediates in MFCD04065446 Processes

While the synthesis of related compounds involves intermediates, specific studies focused on the elucidation and characterization of reaction intermediates of MFCD04065446 are not documented.

Spectroscopic Detection and Trapping of Transient Species Involving MFCD04065446

There are no published reports on the spectroscopic detection (e.g., via NMR, UV-Vis, or IR spectroscopy) or the trapping of transient species formed during reactions of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.

Chemical Trapping and Derivatization Strategies for MFCD04065446 Intermediates

No specific chemical trapping or derivatization strategies aimed at identifying and characterizing reaction intermediates of MFCD04065446 have been described in the available scientific literature.

Stereochemical Control and Chiral Induction in MFCD04065446 Chemistry

No research data is available on stereochemical control or chiral induction involving MFCD04065446. The molecule itself is achiral and not used as a catalyst or reactant in stereoselective transformations according to published literature.

Diastereoselective and Enantioselective Outcomes in MFCD04065446 Reactions

A search of scientific databases and chemical literature yielded no instances of MFCD04065446 being used in reactions where diastereoselective or enantioselective outcomes were studied or reported. Consequently, no data on diastereomeric ratios or enantiomeric excesses associated with this compound is available.

Asymmetric Catalysis for Stereocontrol in MFCD04065446 Synthesis

The synthesis of MFCD04065446 involves the reaction of zinc salts with nitrilotriacetic acid, both of which are achiral starting materials. The resulting product is achiral, and therefore, methods of asymmetric catalysis are not relevant to its synthesis for the purpose of achieving stereocontrol. There is no literature describing the use of asymmetric catalysis in the production of this compound.

Advanced Spectroscopic and Diffraction Studies for Mfcd04065446 Structural and Dynamic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of MFCD04065446

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and dynamics of coordination complexes in solution. For MFCD04065446, a zinc(II) complex of nitrilotriacetic acid (NTA), NMR studies would provide critical insights into the ligand's conformation and the coordination environment of the diamagnetic Zn²⁺ ion.

In a hypothetical ¹H NMR spectrum of MFCD04065446 in D₂O, the methylene (B1212753) (-CH₂-) protons of the NTA ligand are expected to be chemically equivalent due to rapid conformational averaging at room temperature. This would result in a single, sharp resonance. The chemical shift of this peak would be influenced by the coordination to the zinc ion, typically appearing downfield compared to the free NTA ligand due to the deshielding effect of the metal center.

Similarly, the ¹³C NMR spectrum would provide information on the carbon framework. Two distinct resonances would be anticipated: one for the methylene carbons and another for the carboxylate carbons. The coordination of the carboxylate groups to the zinc ion would cause a significant downfield shift for the carboxylate carbon signal compared to that of the free ligand.

Illustrative ¹H and ¹³C NMR Data for MFCD04065446

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.5 - 4.0 | Singlet | -CH₂- |

| ¹³C | ~60 - 65 | - | -CH₂- |

| ¹³C | ~175 - 180 | - | -COO⁻ |

To unambiguously assign the proton and carbon signals and to probe the connectivity within the MFCD04065446 molecule, multi-dimensional NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be used to identify scalar-coupled protons. In the case of MFCD04065446, this technique would primarily serve to confirm the absence of proton-proton coupling beyond the geminal level within the methylene groups, which is not typically resolved.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. An HSQC spectrum of MFCD04065446 would show a cross-peak connecting the ¹H signal of the methylene protons to the ¹³C signal of the methylene carbons, providing a definitive assignment for both.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. For MFCD04065446, an HMBC experiment would show a correlation between the methylene protons and the carboxylate carbons, confirming the connectivity of the ligand's backbone.

These multi-dimensional techniques, when used in concert, would provide a comprehensive and unambiguous picture of the molecular structure of MFCD04065446 in solution.

Solid-state NMR (ssNMR) spectroscopy would offer insights into the structure and polymorphism of MFCD04065446 in its crystalline or amorphous solid forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra. The resulting spectrum might show multiple resonances for the carboxylate and methylene carbons if they are crystallographically inequivalent in the solid state. This can provide information about the packing of the molecules in the crystal lattice and the coordination environment of the zinc ion, which may differ from that in solution.

Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic processes that occur on the NMR timescale. For MFCD04065446, DNMR could be used to study conformational exchange processes within the chelate rings of the NTA ligand.

At lower temperatures, the rate of conformational exchange may slow down sufficiently to make the methylene protons diastereotopic. This would lead to the observation of a more complex splitting pattern (an AB quartet) in the ¹H NMR spectrum instead of a singlet. By analyzing the changes in the lineshape as a function of temperature, it would be possible to determine the kinetic and thermodynamic parameters for the conformational exchange, including the activation energy (rotational barrier) for this process. Such studies provide crucial information on the flexibility and stability of the metal-ligand complex.

Vibrational Spectroscopy (Infrared, Raman) for MFCD04065446 Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing the nature of chemical bonds. For MFCD04065446, these techniques would be particularly useful for characterizing the carboxylate groups and their coordination to the zinc ion.

The IR and Raman spectra of MFCD04065446 would be dominated by vibrations associated with the NTA ligand. Key vibrational modes would include the C-H, C-N, and C-C stretching and bending modes, as well as the characteristic vibrations of the carboxylate groups.

The coordination of the carboxylate groups to the zinc ion is expected to cause significant shifts in their vibrational frequencies compared to the free NTA ligand. Specifically, the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate groups are sensitive to the coordination mode. The difference between these two frequencies (Δν = νas - νs) can provide information about whether the carboxylate groups are acting as unidentate, bidentate, or bridging ligands.

Illustrative Vibrational Band Assignments for MFCD04065446

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2950 | C-H stretching |

| ~1600 | Asymmetric COO⁻ stretching (νas) |

| ~1410 | Symmetric COO⁻ stretching (νs) |

| ~1100 | C-N stretching |

The presence of a strong band around 1600 cm⁻¹ for the asymmetric stretch and around 1410 cm⁻¹ for the symmetric stretch would be indicative of coordinated carboxylate groups.

In-situ vibrational spectroscopy, using techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy, could be employed to monitor the formation of MFCD04065446 in real-time. By tracking the changes in the vibrational spectrum as a function of time, it would be possible to follow the progress of the reaction between a zinc salt and the sodium salt of NTA.

For instance, one could monitor the disappearance of the vibrational bands associated with the free NTA ligand and the simultaneous appearance of new bands corresponding to the coordinated NTA in the MFCD04065446 complex. This would allow for the determination of reaction kinetics and the identification of any reaction intermediates. Such studies are crucial for optimizing the synthesis of the compound and understanding its formation mechanism.

X-ray Diffraction Studies of MFCD04065446 Crystalline Forms

X-ray diffraction techniques are indispensable for the atomic-level structural characterization of crystalline solids. By analyzing the pattern of diffracted X-rays passing through a crystal, researchers can determine the precise arrangement of atoms within the crystal lattice.

For MFCD04065446, a successful SC-XRD analysis would provide unambiguous confirmation of its molecular structure, including the spatial relationship between the quinazoline (B50416) core and the substituted phenyl ring. Key structural parameters, such as the planarity of the ring systems and the torsion angles defining the molecule's shape, would be accurately measured. However, a review of publicly available scientific literature and crystallographic databases indicates that no single-crystal X-ray diffraction data for MFCD04065446 has been reported. Were such data available, it would be presented in a table detailing its crystallographic parameters.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for MFCD04065446 (Note: The following data is illustrative of what SC-XRD provides and is not actual experimental data for MFCD04065446, which is not publicly available.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph, having a unique crystal lattice arrangement, will produce a distinct PXRD pattern, characterized by a specific set of diffraction peak positions and intensities.

The study of polymorphism is critical in materials science and pharmaceutical development, as different crystalline forms can exhibit varying physical properties. PXRD analysis of MFCD04065446 would reveal its degree of crystallinity and identify the presence of any polymorphic forms or amorphous content. Currently, there are no published powder X-ray diffraction studies specifically for MFCD04065446. Such a study would be instrumental in the solid-state characterization of this compound.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling of MFCD04065446

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of compounds, elucidating their structure through fragmentation patterns, and analyzing their isotopic composition.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. By comparing the experimentally measured exact mass with the theoretical mass calculated for a proposed chemical formula, the elemental composition can be confirmed with high confidence.

For MFCD04065446, with a chemical formula of C₁₅H₁₀ClFN₄O₃, HRMS would be able to confirm this composition by providing a highly accurate mass measurement. While some patents mention the use of low-resolution mass spectrometry for this compound, specific high-resolution data is not detailed in the available literature. google.com

Table 2: Theoretical vs. Hypothetical Experimental Mass Data for MFCD04065446 (Note: Experimental data is not available in the public domain and is shown for illustrative purposes.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀ClFN₄O₃ |

| Theoretical Monoisotopic Mass | 348.0429 |

| Hypothetical Experimental Mass | e.g., 348.0431 |

| Hypothetical Mass Error (ppm) | e.g., < 1 ppm |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. nih.govrsc.org The resulting fragmentation pattern provides valuable information about the molecule's structure, as the fragmentation typically occurs at the weakest chemical bonds. soton.ac.ukresearchgate.net

An MS/MS study of MFCD04065446 would involve the isolation of its protonated molecular ion ([M+H]⁺) followed by collision-induced dissociation. The resulting fragment ions would help to piece together the molecular structure. For nitroaromatic compounds, characteristic losses of nitro group-related fragments (e.g., NO, NO₂) are often observed. researchgate.net A detailed analysis of the fragmentation pathways of the quinazoline core and the substituted phenyl ring could be performed. soton.ac.uk However, to date, no specific tandem mass spectrometry studies detailing the fragmentation pathways of MFCD04065446 have been published.

Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotope (e.g., replacing ¹²C with ¹³C, or ¹H with ²H). wikipedia.org When used in conjunction with mass spectrometry, this technique is exceptionally powerful for tracking the fate of atoms through chemical reactions, thereby elucidating reaction mechanisms. ias.ac.inmusechem.com

For MFCD04065446, isotopic labeling could be employed to study its synthesis or degradation pathways. For example, by labeling the methoxy (B1213986) group with ¹³C, its role and stability in various chemical transformations could be monitored by observing the mass shifts in the resulting products and intermediates. There is currently no information in the public domain regarding isotopic labeling studies performed on MFCD04065446.

Chemical Reactivity and Advanced Transformations of Mfcd04065446

Oxidation and Reduction Chemistry of MFCD04065446 and its Derivatives

The presence of a reducible nitro group and an oxidizable morpholine (B109124) ring endows MFCD04065446 with a rich redox chemistry.

Reduction Reactions: The most prominent reduction pathway for MFCD04065446 involves the transformation of the nitro group (-NO₂) into an amino group (-NH₂). This is a common and well-established reaction in organic synthesis for nitroaromatic compounds. khanacademy.org The resulting product, 2-chloro-6-morpholin-4-ylaniline, is a valuable intermediate for further derivatization. Various reducing agents can accomplish this transformation, with the choice of reagent often influencing the selectivity and yield.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is generally clean and efficient.

Metal-Acid Systems: Classic examples include the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Transfer Hydrogenation: Utilizing reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a catalyst.

Oxidation Reactions: The morpholine ring of MFCD04065446 is susceptible to oxidation, particularly at the carbon atoms adjacent (alpha) to the nitrogen atom. Under controlled oxidation, a carbonyl group can be introduced to form a lactam. For instance, studies on the related isomer 4-(4-nitrophenyl)morpholine (B78992) have shown that it can be oxidized to 4-(4-nitrophenyl)-3-morpholinone using oxidants like sodium chlorite (B76162) or chlorine dioxide in an acidic medium. google.com This suggests a similar transformation is feasible for MFCD04065446, which would yield 4-(2-chloro-6-nitrophenyl)morpholin-3-one. The reaction proceeds via oxidation of the C-H bond alpha to the ring nitrogen.

Table 1: Potential Oxidation and Reduction Products of MFCD04065446

| Starting Material | Reaction Type | Reagents (Examples) | Product |

| 4-(2-Chloro-6-nitrophenyl)morpholine | Reduction | H₂, Pd/C; Fe/HCl | 2-Chloro-6-morpholin-4-ylaniline |

| 4-(2-Chloro-6-nitrophenyl)morpholine | Oxidation | NaClO₂, acid | 4-(2-Chloro-6-nitrophenyl)morpholin-3-one |

Derivatization and Selective Functional Group Interconversions of MFCD04065446

The functional groups on MFCD04065446 serve as handles for a variety of derivatization and interconversion reactions, enabling the synthesis of a library of related compounds.

Derivatization via Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. wikipedia.org This activation facilitates the displacement of the chloride ion by a range of nucleophiles under relatively mild conditions. The synthesis of MFCD04065446 itself, which can be achieved by reacting 1-chloro-2-fluoro-3-nitro-benzene with morpholine, is an example of this type of reaction where morpholine acts as the nucleophile. chemicalbook.com This reactivity allows for the introduction of various functional groups in place of the chlorine atom.

Table 2: Potential SNAr Derivatives of MFCD04065446

| Nucleophile (Nu:) | Reagent Example | Product Structure |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 4-(2-Methoxy-6-nitrophenyl)morpholine |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 4-(2-Nitro-6-(phenylthio)phenyl)morpholine |

| Amine (R₂NH) | Pyrrolidine | 4-(2-Nitro-6-(pyrrolidin-1-yl)phenyl)morpholine |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 3-Morpholino-2-nitrobenzonitrile |

Derivatization of the Reduced Form: The amino group of 2-chloro-6-morpholin-4-ylaniline, formed from the reduction of MFCD04065446, is a versatile functional group for further derivatization. Standard transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce functionalities like -OH, -CN, or other halides.

Cycloaddition, Rearrangement, and Pericyclic Reactions Involving MFCD04065446

While the core structure of MFCD04065446 is not predisposed to common pericyclic reactions, its derivatives could potentially participate in such transformations.

Cycloaddition Reactions: The electron-deficient aromatic ring of MFCD04065446 is generally unreactive as a diene or dienophile in standard Diels-Alder reactions. researchgate.netmdpi.com These reactions typically require electron-rich dienes and electron-poor dienophiles, or vice-versa, and the aromatic stability of the benzene (B151609) ring presents a significant energy barrier. wikipedia.orglibretexts.org Participation in [4+2] cycloadditions would necessitate a significant disruption of this aromaticity. However, derivatization of the molecule to introduce suitable diene or dienophile moieties could enable intramolecular or intermolecular cycloadditions.

Rearrangement Reactions: Intramolecular rearrangements are a broad class of reactions often involving the migration of a group within a molecule. wikipedia.org

Carbocation Rearrangements: Reactions involving carbocation intermediates, such as the Wagner-Meerwein rearrangement, are unlikely to occur directly on the aromatic ring of MFCD04065446 due to the high energy required to form an aryl cation. msu.edumasterorganicchemistry.com

Named Rearrangements on Derivatives: Specific derivatives of MFCD04065446 could be synthesized to undergo synthetically useful rearrangements. For example, conversion of the nitro group to other functionalities could open pathways to reactions like the Beckmann rearrangement (from an oxime), the Curtius rearrangement (from an acyl azide), or the Wolff rearrangement (from an α-diazoketone), which are powerful tools for ring expansion or the formation of new functional groups. libretexts.org

Reactivity of MFCD04065446 towards Electrophilic, Nucleophilic, and Radical Species

The electronic nature of the substituted benzene ring governs its reactivity towards different chemical species.

Reactivity towards Electrophilic Species: Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene ring. byjus.commasterorganicchemistry.com The reactivity of the ring in MFCD04065446 is significantly influenced by its three substituents:

Nitro group (-NO₂): Strongly deactivating and a meta-director.

Chloro group (-Cl): Deactivating but an ortho, para-director.

Morpholino group (-N(CH₂)₄O): Activating and an ortho, para-director.

Reactivity towards Nucleophilic Species: As discussed in section 6.2, the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr) at the carbon bearing the chlorine atom. organic-chemistry.org The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is greatly enhanced by the ortho-nitro group, which can delocalize the negative charge. In the second step, the chloride leaving group is expelled, restoring the aromaticity of the ring. wikipedia.org This pathway represents one of the most important aspects of the reactivity of MFCD04065446.

Reactivity towards Radical Species: The electron-deficient nature of the nitroaromatic ring makes it a potential substrate for attack by nucleophilic radical species.

Minisci-type Reactions: This class of reactions involves the addition of an alkyl radical to an electron-poor heterocycle or aromatic ring. nih.gov It is conceivable that under appropriate conditions, an alkyl radical could add to the aromatic ring of MFCD04065446.

Hydrogen Atom Abstraction: The C-H bonds on the morpholine ring, specifically those alpha to the nitrogen, could be susceptible to abstraction by radical species, generating a carbon-centered radical. youtube.comkhanacademy.org This intermediate could then be trapped by other reagents, leading to functionalization at that position. This pathway is analogous to the Hofmann-Löffler-Freytag reaction, which involves nitrogen-centered radicals promoting remote C-H functionalization via hydrogen atom transfer. nih.gov

Supramolecular Chemistry and Self Assembly Research Involving Mfcd04065446

Investigation of Non-Covalent Interactions in MFCD04065446 Aggregates

The supramolecular behavior of N,N'-bis(4-pyridyl)-1,4,5,8-naphthalenetetracarboxylic diimide is largely governed by a variety of non-covalent interactions. These interactions dictate the packing of the molecules in the solid state and their aggregation behavior in solution. Key among these are π–π stacking, hydrogen bonding, and, in certain contexts, halogen bonding.

Research into the cocrystals of dpNDI with various diiodo-substituted coformers has provided significant insight into the interplay of these forces. nih.gov The electron-poor naphthalene (B1677914) core of the dpNDI molecule readily engages in π–π stacking interactions with other aromatic systems. These interactions are a primary driving force for the aggregation and ordering of NDI derivatives.

In the solid state, the crystal structure of compounds closely related to dpNDI, such as N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, reveals a three-dimensional supramolecular architecture. This architecture is stabilized by π–π stacking between the pyridine (B92270) rings and weak C—H⋯O hydrogen bonds. nih.gov For this related compound, the centroid-to-centroid distances of the stacked pyridine rings are measured to be 3.7014 Å and 3.8553 Å, indicative of significant π-stacking. nih.govresearchgate.net While specific crystallographic data for dpNDI itself was not detailed in the reviewed literature, the principles of its aggregation can be inferred from these closely related structures and its behavior in cocrystals.

In a study involving cocrystals of dpNDI, the relative contribution of halogen bonding and π–π interactions was explored. nih.gov The pyridyl nitrogen atoms of dpNDI can act as halogen bond acceptors, forming directional interactions with halogen bond donors like diiodo-substituted molecules. This demonstrates the versatility of the non-covalent interactions that dpNDI can participate in, allowing for a programmed assembly of supramolecular structures.

Table 1: Non-Covalent Interactions Observed in Aggregates of NDI Derivatives

| Interaction Type | Participating Groups | Typical Distances | Reference |

|---|---|---|---|

| π–π Stacking | Naphthalene core, Pyridine rings | 3.70 Å - 3.86 Å | nih.gov |

| Hydrogen Bonding | C-H donors, Carbonyl O acceptors | Not specified | nih.gov |

Host-Guest Chemistry and Complexation Studies with MFCD04065446

The field of host-guest chemistry explores the complexation of a host molecule with a smaller guest molecule. While the broader class of naphthalenediimides (NDIs) is known to participate in such interactions, for instance by forming charge-transfer complexes with crown ethers, specific research on N,N'-bis(4-pyridyl)-1,4,5,8-naphthalenetetracarboxylic diimide as either a host or a guest is not extensively documented in the reviewed scientific literature.

The electron-deficient aromatic core of dpNDI suggests a potential to act as a host for electron-rich guest molecules through charge-transfer interactions. Conversely, the pyridyl groups could potentially coordinate to metal ions or other host systems. A study on ternary complexes has shown that naphthalenediimide dicarboxylates can be included within the cavity of binucleating dinickel(II) cavitands, demonstrating the feasibility of NDIs acting as guests in larger host systems. rsc.org In this complex, the fluorescence of the diimide was substantially quenched upon complexation, a common phenomenon in host-guest systems. rsc.org

Although detailed complexation studies specifically involving dpNDI are limited, the inherent properties of the molecule suggest a rich potential for its use in host-guest chemistry, an area that remains to be more fully explored.

Formation of Supramolecular Architectures and Assemblies from MFCD04065446

The rigid structure and the presence of terminal pyridyl groups make N,N'-bis(4-pyridyl)-1,4,5,8-naphthalenetetracarboxylic diimide an excellent building block, or "linker," for the construction of highly ordered supramolecular architectures, particularly Metal-Organic Frameworks (MOFs). nih.govcd-bioparticles.net

In the design of MOFs, the pyridyl nitrogen atoms of dpNDI can coordinate to metal centers, while the rigid naphthalene diimide core acts as a strut. This allows for the formation of extended, porous, and crystalline networks with well-defined structures. The properties of the resulting MOF can be tuned by the choice of the metal ion and the geometry of the dpNDI linker. These materials are of interest for applications in gas storage, catalysis, and sensing.

The ability of dpNDI to form such extended architectures is also evident in its solid-state packing. As seen in similar molecules, the interplay of π–π stacking and weak hydrogen bonds can lead to the formation of three-dimensional supramolecular structures even in the absence of metal coordination. nih.govresearchgate.net

Self-Assembly Processes of MFCD04065446 in Solution and in the Solid State

The self-assembly of N,N'-bis(4-pyridyl)-1,4,5,8-naphthalenetetracarboxylic diimide is a process driven by the spontaneous organization of individual molecules into ordered structures, stabilized by non-covalent interactions. This occurs both in solution and in the solid state.

In solution, NDI derivatives exhibit a strong tendency to aggregate, a behavior primarily driven by the π–π stacking of their electron-deficient aromatic cores. rsc.orgresearchgate.net The extent of this aggregation is highly dependent on the solvent and the concentration. In concentrated solutions, new absorption and photoluminescence bands at longer wavelengths (bathochromically shifted) are often observed, which is indicative of the formation of aggregates. rsc.org

In the solid state, the self-assembly process is evident in the crystal packing of the molecules. X-ray diffraction studies on related NDI compounds show that the molecules arrange themselves in ordered patterns to maximize favorable intermolecular interactions. nih.gov This typically involves a slipped-stack arrangement of the naphthalene cores to balance attractive π-stacking and repulsive electrostatic interactions between the electron-deficient rings. The terminal pyridyl groups also play a crucial role in directing the three-dimensional assembly through further stacking interactions and potential hydrogen bonds. nih.govresearchgate.net The solid-state assembly of dpNDI is a key factor in determining the material's electronic and photophysical properties.

Advanced Methodological Developments for Mfcd04065446 Research

Chemoinformatic and Data Science Approaches for Analysis of MFCD04065446 Data

The advent of chemoinformatics and data science has revolutionized the way researchers handle and interpret the vast amounts of data generated in chemical studies. For a compound like MFCD04065446, these computational tools are indispensable for predicting properties, understanding structure-activity relationships, and guiding experimental design. By leveraging algorithms and statistical models, scientists can analyze complex datasets to identify patterns and correlations that might not be apparent through traditional methods. This data-driven approach accelerates the research and development cycle, allowing for more efficient allocation of resources and a deeper understanding of the compound's behavior at a molecular level.

The application of machine learning algorithms, for instance, can predict the physicochemical properties and potential biological activities of MFCD04065446 based on its structural features. These predictive models are trained on large databases of known compounds and their associated properties. The insights gained from such in silico analyses are crucial for prioritizing experimental efforts and designing derivatives with enhanced characteristics.

| Data Science Technique | Application in MFCD04065446 Research | Potential Insights |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the chemical structure of MFCD04065446 and its biological activity. | Identification of key structural motifs responsible for its activity. |

| Molecular Docking | Simulating the interaction of MFCD04065446 with biological targets. | Prediction of binding affinity and mode of action. |

| Data Mining | Analyzing large datasets from screening assays to identify trends. | Discovery of novel activities or correlations with other compounds. |

High-Throughput Experimentation and Screening in MFCD04065446 Reaction Discovery

High-throughput experimentation (HTE) and screening (HTS) have become cornerstone technologies in modern chemical research, enabling the rapid evaluation of a multitude of reaction conditions or the screening of large compound libraries. In the context of MFCD04065446, HTE is instrumental in discovering novel reactions and optimizing synthesis protocols. By systematically varying parameters such as catalysts, solvents, temperatures, and reactant ratios in a miniaturized and parallel fashion, researchers can efficiently identify the most effective conditions for transformations involving MFCD04065446.

This approach not only accelerates the pace of discovery but also provides a more comprehensive understanding of the reaction landscape. The data generated from HTE experiments, often comprising thousands of data points, can be fed back into chemoinformatic models to refine predictions and guide subsequent rounds of experimentation.

Automation and Robotics in MFCD04065446 Synthesis and Characterization Workflows

The integration of automation and robotics into chemical synthesis and characterization workflows has significantly enhanced the reproducibility, efficiency, and safety of research involving compounds like MFCD04065446. Automated synthesis platforms can perform complex, multi-step reactions with high precision, minimizing human error and enabling 24/7 operation. These systems can be programmed to execute a predefined set of experiments or can be coupled with optimization algorithms to autonomously explore reaction spaces.

Following synthesis, automated characterization platforms can perform a suite of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC), to determine the purity and structure of the synthesized compounds. This seamless integration of synthesis and analysis streamlines the entire research workflow, from initial reaction setup to final product characterization.

| Automation Stage | Technology Employed | Benefit for MFCD04065446 Research |

| Reaction Setup | Liquid handling robots | Precise and repeatable dispensing of reagents. |

| Synthesis | Automated reactor systems | Controlled and monitored reaction conditions. |

| Work-up and Purification | Automated purification systems (e.g., automated chromatography) | High-throughput purification of reaction products. |

| Characterization | Integrated analytical instruments (NMR, MS, HPLC) | Rapid and comprehensive analysis of synthesized compounds. |

Development of Novel Analytical Techniques for In-Situ Monitoring of MFCD04065446 Reactions

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and scale-up. The development of novel analytical techniques for in-situ monitoring provides real-time insights into the dynamic processes occurring during reactions involving MFCD04065446. Spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, when coupled with reaction vessels through fiber-optic probes, can continuously monitor the concentration of reactants, intermediates, and products without the need for sampling.

These real-time data streams offer a detailed picture of the reaction progress, allowing for the precise determination of reaction endpoints, the identification of transient intermediates, and the elucidation of reaction mechanisms. This level of process understanding is critical for ensuring the robustness and scalability of synthetic routes to MFCD04065446 and its derivatives. The ability to observe a reaction as it happens empowers chemists to make informed decisions to control and optimize the process on the fly.

Future Directions and Emerging Research Avenues for Mfcd04065446

Exploration of Untapped Reactivity Profiles and Chemical Space of MFCD04065446

The known reactivity of MFCD04065446 largely centers on the secondary amine within the pyrazine (B50134) ring, which readily reacts with electrophiles like isocyanates. mdpi.com Future research should aim to uncover and exploit other reactive sites on the molecule to expand its chemical diversity. The presence of the electron-withdrawing trifluoromethyl group and multiple nitrogen atoms within the bicyclic system suggests a rich and complex reactivity profile. rsc.org

Key areas for investigation include:

C-H Functionalization : Direct C-H functionalization is a powerful tool in modern synthetic chemistry for creating new molecular analogues without the need for de novo synthesis. nih.govbeilstein-journals.org Exploring methods like photoredox catalysis or transition-metal-catalyzed C-H activation on the pyrazine or triazole ring of MFCD04065446 could yield novel derivatives. nih.gov For instance, recent studies on other heterocyclic systems have demonstrated the feasibility of innate C-H trifluoromethylation, a strategy that could be adapted to modify the core structure of MFCD04065446 itself or its derivatives. nih.govnih.gov

Reactivity of the Triazole Ring : While the pyrazine nitrogen is a known point of modification, the triazole ring's reactivity remains less explored. Investigations into electrophilic and nucleophilic substitution on the triazole portion, as well as potential ring-opening or rearrangement reactions under specific conditions, could unlock new chemical scaffolds. rsc.org

Modulation by the Trifluoromethyl Group : The trifluoromethyl group significantly influences the electronic properties of the heterocyclic system. rsc.org Systematic studies are needed to understand how this group modulates the reactivity of various positions on the rings, potentially enabling regioselective reactions that are otherwise challenging.

| Potential Reaction Type | Target Site on MFCD04065446 | Potential Outcome | Relevant Research Area |

|---|---|---|---|

| Late-Stage C-H Functionalization | Pyrazine or Triazole Ring C-H bonds | Introduction of new functional groups (e.g., alkyl, aryl, fluoroalkyl) | Medicinal Chemistry, Drug Discovery nih.govbeilstein-journals.org |

| N-Arylation/N-Alkylation | Triazole Nitrogen Atoms | Synthesis of novel N-substituted derivatives | Organic Synthesis, Heterocyclic Chemistry |

| Metal-Catalyzed Cross-Coupling | Halogenated derivatives of the scaffold | Formation of C-C, C-N, or C-O bonds | Catalysis, Synthetic Methodology |

| Ring Rearrangement Studies | Triazolopyrazine core | Access to novel isomeric heterocyclic systems | Mechanistic Organic Chemistry rsc.org |

Potential for Integration of MFCD04065446 into Novel Chemical Systems and Methodologies

Beyond its role as a scaffold for discrete small molecules, MFCD04065446 has the potential to be incorporated into larger and more complex chemical systems. Its rigid, heterocyclic structure and the presence of the trifluoromethyl group could impart unique properties to new materials and methodologies.

Emerging applications could include:

Development of Chemical Probes : Derivatives of MFCD04065446 could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying biological systems, such as identifying the protein targets of its bioactive derivatives.

Polymer and Materials Science : The triazolopyrazine core could be used as a monomer or a building block in the synthesis of sequence-defined polymers or coordination polymers. rsc.orgresearchgate.net The rigidity and polarity of the scaffold, along with the properties of the trifluoromethyl group, might lead to materials with interesting thermal, optical, or electronic properties.

Fragment-Based Drug Discovery : As a "privileged building block," MFCD04065446 is an ideal candidate for fragment-based drug discovery (FBDD) campaigns. mdpi.com It can be used as a starting point to build more complex molecules with high affinity and selectivity for specific biological targets.

| Application Area | Role of MFCD04065446 | Potential Impact |

|---|---|---|

| Chemical Biology | Core structure for chemical probes | Tools for target identification and validation |

| Materials Science | Monomer for sequence-defined polymers | Creation of new materials with tailored functions rsc.org |

| Medicinal Chemistry | Starting fragment in FBDD | Efficient discovery of novel drug candidates mdpi.comnih.gov |

| Supramolecular Chemistry | Building block for self-assembling systems | Development of functional nanostructures |

Challenges and Opportunities in the Comprehensive Academic Research of MFCD04065446

Comprehensive academic investigation of MFCD04065446 presents both challenges and significant opportunities. A deeper understanding of its chemistry is crucial for unlocking its full potential.

Challenges:

Controlling Selectivity : The presence of multiple potential reaction sites can lead to challenges in achieving regioselectivity during functionalization. Developing selective synthetic methods will be a key hurdle. scitechdaily.com

Synthetic Accessibility : While MFCD04065446 itself is commercially available, the synthesis of its derivatives in high yield and purity may require multi-step procedures and careful optimization. google.comchemicalbook.com

Understanding Structure-Activity Relationships (SAR) : As more derivatives are synthesized, establishing clear SAR for various biological activities will require systematic screening and detailed biological studies.

Opportunities:

Leveraging the Trifluoromethyl Group : The CF3 group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. researchgate.net There is a major opportunity to exploit these properties in the design of new therapeutics based on the MFCD04065446 scaffold.

Exploring New Biological Targets : While research has focused on cancer and malaria, the triazolopyrazine scaffold is known to interact with a wide range of biological targets, such as kinases (c-Met/VEGFR-2) and topoisomerases. frontiersin.orgnih.gov Screening MFCD04065446 derivatives against a broader panel of targets could reveal new therapeutic applications.

Developing Novel Synthetic Methodologies : The challenges in functionalizing this scaffold provide an opportunity for synthetic chemists to develop new and innovative reactions and strategies for heterocyclic compounds. rsc.orgopenaccessgovernment.org

| Aspect | Challenges | Opportunities |

|---|---|---|

| Synthesis | Achieving regioselectivity; multi-step syntheses. scitechdaily.com | Development of novel, efficient synthetic methods. openaccessgovernment.org |

| Medicinal Chemistry | Establishing clear SAR; potential for off-target effects. | Exploiting the CF3 group for improved drug properties; exploring a wide range of biological targets. researchgate.netfrontiersin.org |

| Fundamental Chemistry | Potential for unexpected rearrangements or side reactions. rsc.org | Gaining a deeper understanding of the electronics and reactivity of trifluoromethylated triazolopyrazines. |

Interdisciplinary Collaborations for Expanding the Fundamental Understanding of MFCD04065446 Chemistry

To fully realize the potential of MFCD04065446, collaboration across different scientific disciplines is essential. The complexity of modern chemical and biological research necessitates an integrated approach. openaccessgovernment.org

Potential collaborative efforts include:

Synthetic and Computational Chemistry : Computational chemists can use theoretical calculations to predict the reactivity of different sites on the MFCD04065446 molecule, guiding synthetic chemists in the design of experiments and helping to rationalize observed outcomes.

Chemistry and Biology/Pharmacology : Synthetic chemists can generate libraries of MFCD04065446 derivatives, which can then be screened by biologists and pharmacologists to identify new lead compounds for various diseases. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

Chemistry and Materials Science : Collaborations between organic chemists and material scientists could lead to the incorporation of the MFCD04065446 scaffold into novel polymers, metal-organic frameworks (MOFs), or other advanced materials, exploring applications beyond the biomedical field.

| Collaborating Disciplines | Objective | Expected Outcome |

|---|---|---|

| Synthetic Chemistry & Computational Chemistry | Predict reactivity and properties of new derivatives. | More efficient and targeted synthesis of novel compounds. |

| Organic Chemistry & Pharmacology | Design, synthesize, and screen compound libraries. | Discovery of new bioactive molecules and therapeutic leads. mdpi.comfrontiersin.org |

| Chemistry & Materials Science | Incorporate the scaffold into new materials. | Development of functional materials with unique properties. rsc.org |

| Structural Biology & Medicinal Chemistry | Determine the binding mode of active derivatives to their targets. | Rational, structure-based design of more potent and selective compounds. |

Q & A

How can I formulate a focused and measurable research question for studying MFCD04065446?

A robust research question should align with the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : Specific chemical interactions or biological systems involving MFCD04065446.

- Intervention : Synthesis methods, catalytic activity, or molecular binding properties.

- Outcome : Quantitative metrics like reaction efficiency, stability, or toxicity thresholds.

Ensure the question is narrow enough to avoid ambiguity but broad enough to permit systematic data collection and analysis . Test feasibility by assessing available instrumentation (e.g., HPLC for purity analysis) and literature gaps .

What experimental design principles are critical for studying MFCD04065446’s physicochemical properties?

Adopt a multifactorial design to isolate variables influencing outcomes (e.g., temperature, solvent polarity, or pH). For reproducibility:

- Use control groups (e.g., inert analogs or solvent-only setups).

- Implement replication (≥3 trials) to account for experimental noise.

- Validate results with orthogonal techniques (e.g., NMR for structural confirmation alongside mass spectrometry) . Advanced studies may employ Design of Experiments (DoE) to optimize reaction conditions statistically .

How can I ensure data validity and reliability in MFCD04065446 studies?

- Calibration : Regularly standardize instruments (e.g., UV-Vis spectrophotometers) using reference materials.

- Blinding : Minimize bias in subjective analyses (e.g., crystallography interpretation).

- Triangulation : Cross-verify findings with multiple methods (e.g., computational modeling paired with empirical data) . For longitudinal studies, track environmental variables (e.g., humidity) that may alter compound stability .

What methodologies are effective for resolving contradictions in published data on MFCD04065446?

- Meta-analysis : Systematically compare datasets across studies, identifying outliers or methodological discrepancies (e.g., solvent purity differences).

- Sensitivity analysis : Test how varying parameters (e.g., concentration gradients) affect results.

- Collaborative replication : Partner with independent labs to validate contentious findings . Document all protocols transparently to enable cross-study validation .

How can I optimize the synthesis protocol for MFCD04065446 to enhance yield and purity?

- Stepwise optimization : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, reaction time).

- In-line analytics : Integrate real-time monitoring (e.g., FTIR for intermediate detection) to adjust conditions dynamically.

- Purification : Compare column chromatography vs. recrystallization efficiency using metrics like enantiomeric excess (EE) or HPLC area-under-curve (AUC) .

What advanced statistical methods are suitable for analyzing MFCD04065446’s bioactivity data?

- Multivariate analysis : Apply PCA (Principal Component Analysis) to identify latent variables in dose-response datasets.

- Machine learning : Train models to predict bioactivity based on structural descriptors (e.g., QSAR).

- Bayesian inference : Quantify uncertainty in toxicity thresholds or IC50 values, especially with sparse data . Validate models using k-fold cross-validation to prevent overfitting .

How do I address ethical considerations in MFCD04065446 research involving biological systems?

- Institutional Review : Obtain approval for studies involving animal models or human cell lines, adhering to 3R principles (Replacement, Reduction, Refinement).

- Data anonymization : For clinical correlations, ensure patient data is de-identified.

- Conflict of interest disclosure : Declare funding sources or proprietary ties that may influence interpretation .

What strategies can mitigate systematic bias in MFCD04065446’s spectroscopic characterization?

- Randomization : Assign sample preparation order randomly to avoid batch effects.

- Double-blind analysis : Separate data collection and interpretation roles among team members.

- Reference standards : Include certified materials (e.g., NIST traceable compounds) in each assay run .

How can I design a robust literature review framework for MFCD04065446?

- Boolean search strategies : Use terms like (MFCD04065446 OR [IUPAC name]) AND (synthesis OR pharmacokinetics) across databases (PubMed, SciFinder).

- Inclusion/exclusion criteria : Filter studies by methodology rigor (e.g., peer-reviewed journals only).

- Gap analysis : Map existing knowledge to identify understudied areas (e.g., long-term stability in aqueous media) . Tools like PRISMA flowcharts enhance reproducibility .

What computational approaches are recommended for predicting MFCD04065446’s environmental impact?

- Molecular dynamics (MD) simulations : Model degradation pathways under varying ecological conditions.

- Lifecycle assessment (LCA) : Quantify energy use and waste generation across synthesis scales.

- Ecotoxicology databases : Cross-reference with platforms like ECOTOX to predict bioaccumulation risks . Validate predictions with microcosm experiments .

Key Considerations

- Data Management : Store raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata for reuse .

- Method Transparency : Publish detailed protocols on platforms like protocols.io to aid replication .

- Interdisciplinary Collaboration : Engage statisticians, toxicologists, and synthetic chemists to address multifaceted research questions .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.